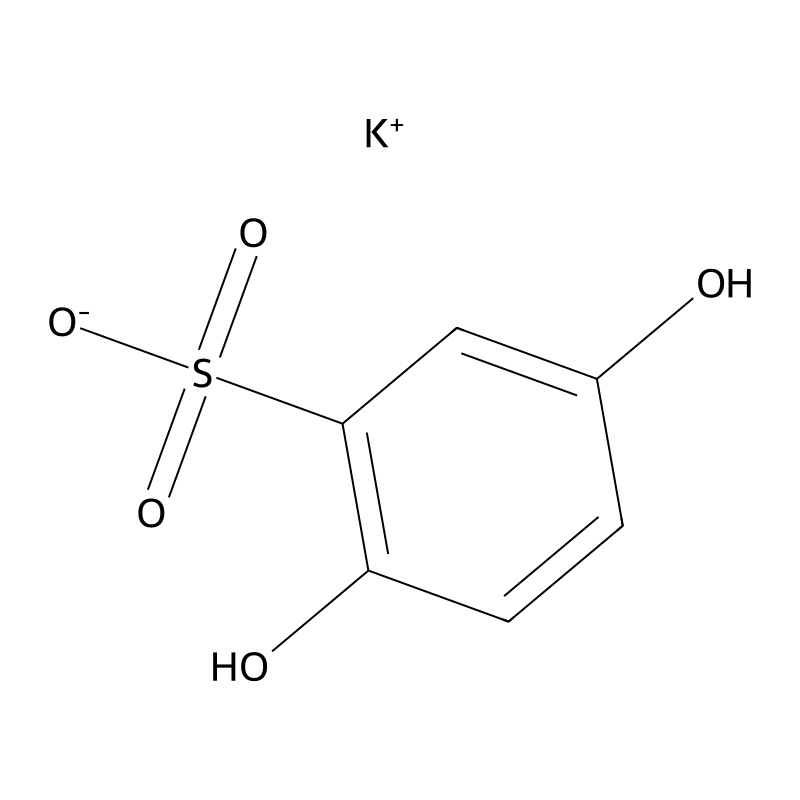Potassium 2,5-dihydroxybenzenesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
General Use
Potassium 2,5-dihydroxybenzenesulfonate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis of Polymers
It is employed in the synthesis and properties of sulfonated polyarylene ether nitrile copolymers for Proton Exchange Membranes (PEMs) with high thermal stability .
Photographic Applications
Potassium 2,5-dihydroxybenzenesulfonate is suitable for photographic applications . .
Chromatography
It is used in the separation of substances in chromatography. Specifically, it has been used in the separation of Potassium 2,5-dihydroxybenzenesulfonate on Newcrom R1 HPLC column .
Pharmaceutical Applications
Potassium 2,5-dihydroxybenzenesulfonate has been discussed in U.S. Patent Publication No. 20070149618 for its potential use in various medical treatments . The patent provides methods for treating skin cancer, cancer of the organs, leukemia, improving the efficacy of chemotherapy, radiation therapy and/or cancer immunotherapy, treating rosacea, and treating psoriasis . .
Chemical Synthesis
Potassium 2,5-dihydroxybenzenesulfonate is used as a reagent in chemical synthesis . It is employed in the synthesis and properties of sulfonated polyarylene ether nitrile copolymers for Proton Exchange Membranes (PEMs) with high thermal stability .
Potassium 2,5-dihydroxybenzenesulfonate, with the chemical formula CHKOS and a molecular weight of approximately 228.27 g/mol, is a potassium salt of 2,5-dihydroxybenzenesulfonic acid. It appears as a white solid and is characterized by its high solubility in water, making it suitable for various chemical applications. The compound is primarily identified by its unique structure, which includes two hydroxyl groups and a sulfonate group attached to a benzene ring, contributing to its distinctive chemical properties and reactivity .
- No safety data on Potassium 2,5-dihydroxybenzenesulfonate is currently available.
- Due to the presence of a sulfonate group, it's advisable to handle it with care, following general laboratory safety protocols for unknown compounds.
Limitations and Future Research
- Information on Potassium 2,5-dihydroxybenzenesulfonate is limited. Further research is needed to explore its potential applications, reactivity, and safety profile.
- Electrophilic Substitution Reactions: The hydroxyl groups on the benzene ring can act as activating groups for electrophilic substitution, allowing for further functionalization of the aromatic system.
- Reduction Reactions: The sulfonate group can undergo reduction under specific conditions, potentially yielding hydroquinone derivatives.
- Complexation Reactions: The compound can form complexes with metal ions due to the presence of the sulfonate group, which can enhance its applications in catalysis and material science .
Potassium 2,5-dihydroxybenzenesulfonate can be synthesized through several methods:
- Sulfonation of Hydroquinone: Hydroquinone can be treated with sulfuric acid followed by neutralization with potassium hydroxide, leading to the formation of the potassium salt.
- Direct Reaction with Potassium Hydroxide: 2,5-Dihydroxybenzenesulfonic acid can be reacted directly with potassium hydroxide in an aqueous solution to yield potassium 2,5-dihydroxybenzenesulfonate.
These methods ensure high purity and yield of the desired compound .
Potassium 2,5-dihydroxybenzenesulfonate finds applications in various fields:
- Chemical Industry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
- Material Science: Employed in the synthesis of sulfonated polyarylene ether nitrile copolymers, which are valued for their thermal stability and mechanical properties.
- Biological Research: Acts as a biochemical reagent for studying cellular processes and antioxidant mechanisms .
Interaction studies involving potassium 2,5-dihydroxybenzenesulfonate have focused on its ability to form complexes with metal ions and other biomolecules. These interactions can influence its solubility and bioavailability, impacting its effectiveness as a reagent or therapeutic agent. Additionally, studies have explored its interactions with various enzymes and proteins, suggesting potential roles in modulating biological pathways .
Potassium 2,5-dihydroxybenzenesulfonate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Sodium 2-hydroxybenzenesulfonate | Contains one hydroxyl group | More soluble in water than potassium salt |
| Potassium benzenesulfonate | Sulfonic acid derivative without hydroxyl groups | Used primarily as a surfactant |
| 2,6-Dihydroxybenzenesulfonic acid | Two hydroxyl groups at different positions | Exhibits different reactivity patterns |
The uniqueness of potassium 2,5-dihydroxybenzenesulfonate lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 109 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 108 of 109 companies with hazard statement code(s):;
H302 (50.93%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (45.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (55.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (96.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (44.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Photographic film paper, plate, and chemical manufacturing
Primary metal manufacturing
Benzenesulfonic acid, 2,5-dihydroxy-, potassium salt (1:1): ACTIVE








